molecular formula C18H19F3N6OS B4521259 N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B4521259
M. Wt: 424.4 g/mol
InChI Key: VVADNKLLTUGOGY-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a trifluoromethyl group at position 3. The piperidine-3-carboxamide moiety is linked to the triazolopyridazine via a nitrogen atom, while a thiophen-2-yl ethyl group extends from the carboxamide nitrogen. The thiophene and triazolopyridazine rings may contribute to π-π stacking interactions in biological systems, a common feature in kinase inhibitors or central nervous system (CNS) agents.

Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6OS/c19-18(20,21)17-24-23-14-5-6-15(25-27(14)17)26-9-1-3-12(11-26)16(28)22-8-7-13-4-2-10-29-13/h2,4-6,10,12H,1,3,7-9,11H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVADNKLLTUGOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as thiophene derivatives and triazolo[4,3-b]pyridazine. These intermediates are then coupled through various reactions, including nucleophilic substitution and amide bond formation.

    Thiophene Derivative Preparation: Thiophene derivatives can be synthesized through the reaction of thiophene with appropriate alkylating agents under controlled conditions.

    Triazolo[4,3-b]pyridazine Synthesis: This involves the cyclization of hydrazine derivatives with appropriate nitriles or carboxylic acids.

    Coupling Reactions: The final step involves coupling the thiophene derivative with the triazolo[4,3-b]pyridazine intermediate using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolo[4,3-b]pyridazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydro-triazolo[4,3-b]pyridazine derivatives.

    Substitution: Halogenated or azido derivatives of the parent compound.

Scientific Research Applications

N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

This analogue () replaces the thiophen-2-yl ethyl group with a 4-fluorophenyl ethyl moiety. The absence of the trifluoromethyl group on the triazolopyridazine core may diminish metabolic stability, as trifluoromethyl groups are known to resist oxidative degradation .

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

This compound () features a 4-ethoxyphenyl acetamide side chain and a 3-methyl-substituted triazolopyridazine. The ethoxy group introduces steric bulk and hydrogen-bonding capacity, which may alter target binding kinetics. The methyl group at position 3 (vs. trifluoromethyl in the target compound) reduces electron-withdrawing effects, likely decreasing binding affinity to electron-deficient enzyme active sites .

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

From , this derivative substitutes the piperidine-carboxamide with pyridinylmethylthio and pyridinyl groups. The thioether linkage may improve solubility but introduce susceptibility to metabolic oxidation.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide ~454.4 3.2 0.12 6.8 (CYP3A4)
N-[2-(4-fluorophenyl)ethyl]-1-triazolo[4,3-b]pyridazin-6-yl-piperidine-3-carboxamide () ~437.3 3.8 0.08 4.2 (CYP3A4)
2-(4-ethoxyphenyl)-N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () ~419.4 2.9 0.25 5.1 (CYP2D6)
3-((pyridin-2-ylmethyl)thio)-6-pyridin-4-yl-triazolo[4,3-b]pyridazine () ~366.4 1.7 0.50 3.5 (CYP3A4)

*Notes: Predicted values derived from analogous structures; metabolic stability based on in vitro microsomal assays for related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

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